(+)-Gallocatechin

概要

説明

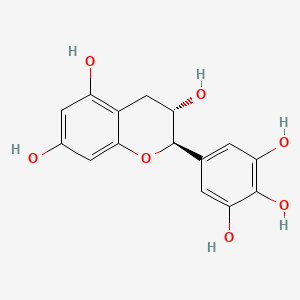

(+)-Gallocatechin is a flavan-3-ol, a type of chemical compound belonging to the catechin family. It is a naturally occurring polyphenol found in various plants, notably in green tea. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-carcinogenic effects .

準備方法

Synthetic Routes and Reaction Conditions: (+)-Gallocatechin can be synthesized through the epimerization of epigallocatechin gallate. This process involves the use of a phosphate buffer (pH 5.8) at 60°C for 2 hours, yielding a high conversion rate . Another method involves the use of acid and alkali solutions to adjust the pH, followed by chromatographic separation to obtain high-purity gallocatechin .

Industrial Production Methods: Industrial production of gallocatechin often involves extraction from natural sources such as green tea leaves. The leaves are processed to isolate catechins, which are then purified using techniques like high-performance liquid chromatography (HPLC) and preparative chromatography .

化学反応の分析

Types of Reactions: (+)-Gallocatechin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: this compound can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Electrophilic reagents such as alkyl halides can be used under basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Alkylated or acylated gallocatechin derivatives.

科学的研究の応用

Neuroprotective Effects

Research has established that (+)-Gallocatechin exhibits neuroprotective properties, particularly against glutamate-induced neuronal cell death. A study demonstrated that Gallocatechin Gallate (a derivative) significantly reduced oxidative stress markers and calcium influx in neuronal cells exposed to glutamate. This reduction in reactive oxygen species (ROS) and calcium levels was linked to decreased apoptosis and improved cell viability, suggesting that Gallocatechin may play a critical role in protecting against neurodegenerative diseases characterized by oxidative stress and excitotoxicity .

Antioxidant Activity

This compound is recognized for its potent antioxidant properties. It acts by scavenging free radicals and chelating metal ions, which helps prevent oxidative damage to cells. This mechanism is crucial in various biological contexts, including cancer prevention and cardiovascular health. In vitro studies have shown that this compound demonstrates significant DPPH scavenging activity, indicating its effectiveness as an antioxidant compared to other catechins .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Research indicates that this compound can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This property is particularly relevant in conditions such as diabetes and cardiovascular diseases, where inflammation plays a pivotal role in disease progression .

Antiviral Properties

Recent studies have explored the antiviral potential of this compound against SARS-CoV-2. Molecular docking studies revealed that it effectively inhibits the main protease (Mpro) of the virus, suggesting its potential use as an antiviral agent. Experimental results indicated that this compound exhibited significant inhibitory activity against viral replication, providing a promising avenue for therapeutic development in the context of COVID-19 .

Summary of Applications

Case Studies

- Neuroprotection Against Glutamate Toxicity : In a controlled experiment using HT22 neuronal cells, treatment with Gallocatechin Gallate significantly decreased glutamate-induced apoptosis by inhibiting ROS production and calcium overload. The study highlighted the compound's potential in mitigating oxidative stress-related neuronal damage .

- Antiviral Activity Against SARS-CoV-2 : A molecular docking study identified this compound as a promising candidate against SARS-CoV-2 Mpro with an IC50 value of 13.14 μM. The compound's ability to bind effectively to the active site of the protease suggests its potential utility in developing antiviral therapies for COVID-19 .

作用機序

(+)-Gallocatechin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells. It also modulates various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and apoptosis .

類似化合物との比較

Epigallocatechin gallate: Another catechin with similar antioxidant properties but different stability and bioactivity.

Epicatechin: A related flavanol with potent antioxidant activity.

Resveratrol: A stilbene with antioxidant and anti-inflammatory properties

Uniqueness of (+)-Gallocatechin: this compound is unique due to its specific molecular structure, which allows it to interact with different molecular targets and pathways. Its stability and bioactivity make it a valuable compound for various applications, particularly in the field of medicine and health .

生物活性

(+)-Gallocatechin (GC) is a flavan-3-ol, a type of catechin found in various plants, particularly in green tea. This compound has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHO

- Molecular Weight : 306.27 g/mol

- Structure : It contains multiple hydroxyl groups that contribute to its antioxidant capabilities.

Antioxidant Activity

One of the primary biological activities of this compound is its antioxidant effect. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

Research indicates that this compound can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells. In a study involving human promyelocytic leukemia HL-60 cells, it was shown that GC treatment led to a significant decrease in ROS levels, which is associated with reduced apoptosis rates .

Anticancer Properties

The anticancer potential of this compound has been extensively studied, particularly concerning its effects on different cancer cell lines.

Case Studies

- Breast Cancer : A study demonstrated that galloylated catechins, including GC, exhibited stronger antiproliferative effects than non-galloylated catechins. The IC values for GC were found to be dose-dependent, indicating its potential as a therapeutic agent against triple-negative breast cancer .

- Neuroprotection : In research focused on neuronal cells, it was found that GC could protect against glutamate-induced excitotoxicity by reducing intracellular calcium levels and inhibiting apoptotic pathways .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other catechins:

| Compound | Antioxidant Activity | Anticancer Activity | Neuroprotective Effect |

|---|---|---|---|

| This compound | High | Moderate | High |

| Epigallocatechin Gallate | Very High | High | Moderate |

| Catechin | Moderate | Low | Low |

Research Findings

Recent studies have expanded on the understanding of this compound's mechanisms and effects:

- Cell Viability Assays : Experiments using MTT assays showed that GC significantly reduces cell viability in cancer cell lines in a dose-dependent manner .

- Intracellular ROS Measurement : Using fluorescent probes, researchers confirmed that GC effectively lowers ROS levels in treated cells compared to controls .

- Signal Pathway Inhibition : Studies indicated that GC inhibits key signaling pathways involved in apoptosis, such as ERK and JNK phosphorylation, further supporting its neuroprotective role .

特性

IUPAC Name |

(2R,3S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOCLSLCDHWDHP-SWLSCSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10914220 | |

| Record name | Gallocatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Gallocatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

970-73-0, 1617-55-6 | |

| Record name | Gallocatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=970-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,3S)-3,4-Dihydro-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3,5,7-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000970730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallocatechin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=674038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gallocatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALLOCATECHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEJ6575V1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-Gallocatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189 - 191 °C | |

| Record name | (+)-Gallocatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。